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molecular formula C11H9N3O4 B8752103 methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 701917-02-4

methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B8752103
M. Wt: 247.21 g/mol
InChI Key: DSBOVOHYAGJKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365079B2

Procedure details

Methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (1.14 g, 4.63 mmol) was suspended in 1N sodium hydroxide (11 mL), and the solution was stirred at room temperature for 2 hours under a nitrogen atmosphere. The precipitates formed upon addition of IN hydrochloric acid (12 mL) were collected by filtration, washed with water and dried to obtain the title compound (1.00 g, 93.2%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Yield
93.2%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:15]([O:17]C)=[O:16])=[N:6][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)([O-:3])=[O:2]>[OH-].[Na+].Cl>[N+:1]([C:4]1[C:5]([C:15]([OH:17])=[O:16])=[N:6][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NN(C1)C1=CC=CC=C1)C(=O)OC
Step Two
Name
Quantity
11 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 2 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NN(C1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 93.2%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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